molecular formula C11H9NO2 B3012306 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one CAS No. 108665-59-4

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

Cat. No. B3012306
CAS RN: 108665-59-4
M. Wt: 187.198
InChI Key: DEUCIYOXGVBUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is 1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure.

Safety and Hazards

The compound has been associated with certain hazard statements, including H315, H319, and H335 . These statements suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various cellular targets, leading to their diverse therapeutic potential.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is noted that the polar nature of the imidazole ring, a similar heterocyclic compound, helps to overcome the solubility problems of poorly soluble drug entities . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact their bioavailability.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may induce a variety of molecular and cellular changes depending on the specific target and cellular context.

properties

IUPAC Name

1-(5-phenyl-1,3-oxazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCIYOXGVBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.